molecular formula C13H13N5O3S B3015666 methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1058496-52-8

methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3015666
CAS No.: 1058496-52-8
M. Wt: 319.34
InChI Key: ZJUNIRNITYTIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthetic Utility of Heteroaromatic Azido Compounds : Research has demonstrated the preparation of 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines, showcasing the synthetic versatility of azido compounds and their potential in creating complex heterocyclic structures, which could be related to the synthesis pathways of compounds like methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate (Westerlund, 1980).

  • Pyridine-Based Heterocycles : A study on the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material illustrates the complexity and the potential bioactive properties of similar compounds (El-kashef et al., 2010).

Biological Activities and Applications

  • Antituberculous Agents : Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, which bear resemblance to the core structure of the specified compound, have been synthesized and evaluated for tuberculostatic activity, highlighting the potential medical applications of such compounds (Titova et al., 2019).

  • Anticonvulsant Activities : The design and synthesis of novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from 3-amino-2-thiophenecarboxylic acid methyl ester, and their evaluation for anticonvulsant activity, provide insight into the therapeutic potential of similar compounds in neurological disorders (Wang et al., 2015).

  • Antimicrobial Activity : Synthesis and antimicrobial evaluation of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate reveal the potential of such compounds in combating microbial infections, suggesting a broader spectrum of biological activities for related chemical entities (Ravindra et al., 2008).

Properties

IUPAC Name

methyl 5-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c1-3-18-11-10(16-17-18)12(15-7-14-11)22-6-8-4-5-9(21-8)13(19)20-2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUNIRNITYTIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=C(O3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.